molecular formula C19H25O3P B12545119 Diethyl [bis(4-methylphenyl)methyl]phosphonate CAS No. 147845-84-9

Diethyl [bis(4-methylphenyl)methyl]phosphonate

Cat. No.: B12545119
CAS No.: 147845-84-9
M. Wt: 332.4 g/mol
InChI Key: KZHTZCWJJFPJQM-UHFFFAOYSA-N
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Description

Diethyl [bis(4-methylphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a bis(4-methylphenyl)methyl moiety. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [bis(4-methylphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with bis(4-methylphenyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl [bis(4-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [bis(4-methylphenyl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including stilbenes and olefins.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of polymers and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism of action of diethyl [bis(4-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl p-tolylmethylphosphonate
  • Diethyl 4-methylbenzylphosphonate
  • Diethyl phenylmethylphosphonate

Uniqueness

Diethyl [bis(4-methylphenyl)methyl]phosphonate is unique due to its bis(4-methylphenyl)methyl moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

147845-84-9

Molecular Formula

C19H25O3P

Molecular Weight

332.4 g/mol

IUPAC Name

1-[diethoxyphosphoryl-(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-11-7-15(3)8-12-17)18-13-9-16(4)10-14-18/h7-14,19H,5-6H2,1-4H3

InChI Key

KZHTZCWJJFPJQM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)OCC

Origin of Product

United States

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